4,7-Dimethyl-5-decyne-4,7-diol

Description

Contextualization of 4,7-Dimethyl-5-decyne-4,7-diol within the Acetylenic Diol Class

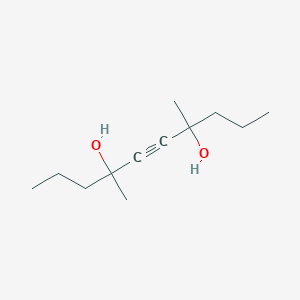

This compound, a white crystalline powder, is a specific example of an acetylenic diol. guidechem.com Its structure consists of a ten-carbon chain with a triple bond located at the fifth carbon (5-decyne). guidechem.com Two hydroxyl groups are attached to the fourth and seventh carbons, and methyl groups are also present at these positions. guidechem.com This symmetrical structure, with its centrally located alkyne and flanking tertiary alcohol groups, influences its chemical behavior and physical properties. It is sparingly soluble in water but dissolves in organic solvents like ethanol (B145695) and acetone. guidechem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| Melting Point | 67-70°C |

| Boiling Point | 125-127°C at 3 mmHg |

| Density | 0.967 g/cm³ |

| CAS Number | 126-87-4 |

Data sourced from multiple references. nih.govchemeo.com

Significance of Alkyne and Diol Functionalities in Organic Synthesis

The chemical utility of this compound and other acetylenic diols stems from the reactivity of their constituent functional groups: the alkyne and the diols.

The alkyne functional group, with its carbon-carbon triple bond, is a hub of high electron density, making it susceptible to a variety of chemical transformations. nih.gov It can undergo reactions such as:

Hydrogenation: The triple bond can be partially reduced to a double bond (alkene) or fully reduced to a single bond (alkane). ontosight.ai

Cycloaddition Reactions: The alkyne can participate in "click" chemistry, such as the alkyne-azide cycloaddition, to form complex cyclic structures. nih.gov

Cycloisomerization: In the presence of catalysts, particularly gold-based ones, the alkyne can react with the internal hydroxyl groups to form cyclic ethers, such as furans or more complex spiroketals. mdpi.compsu.edubeilstein-journals.org This intramolecular reaction is highly valuable in the synthesis of natural products. mdpi.com

The diol functionality, consisting of two hydroxyl groups, also offers a range of synthetic possibilities:

Esterification and Etherification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters, or with alkyl halides to form ethers. ontosight.ai

Oxidation: The tertiary alcohols in this compound are resistant to oxidation under standard conditions, which can be a useful feature in multi-step syntheses.

Coordination Chemistry: The oxygen atoms of the diol can coordinate with metal centers, influencing the catalytic activity and stereochemistry of reactions. wikipedia.org

The combination of these two functionalities in one molecule allows for the construction of complex molecular architectures and makes acetylenic diols valuable building blocks in organic synthesis. guidechem.comontosight.ai

Overview of Research Trajectories for Alkynediols

Research involving acetylenic diols is diverse and expanding. Key areas of investigation include:

Catalytic Synthesis: A primary focus is on developing efficient and selective methods for the synthesis of acetylenic diols themselves. researchcommons.org The Favorsky reaction, which involves the reaction of acetylene (B1199291) with carbonyl compounds, is a traditional method, though it can be accompanied by side reactions. nveo.org Modern approaches often utilize catalytic systems, such as those based on copper or lithium, to improve yields and reaction conditions. researchcommons.orgresearchgate.net

Natural Product Synthesis: The unique structural motifs that can be generated from acetylenic diols, particularly through gold-catalyzed cycloisomerizations, make them crucial intermediates in the total synthesis of complex natural products like cephalosporolides and symbiospirols. psu.eduncl.res.in

Materials Science: Acetylenic diols and their derivatives are explored for their potential in materials science. For instance, 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091), a related compound, is used as a dopant in heterojunction solar cells to improve the efficiency of the device. chemicalbook.comsigmaaldrich.com

Polymer Chemistry: The diol functionality allows these compounds to be used as monomers in step-growth polymerization to create polyesters and polyurethanes. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethyldec-5-yne-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-5-7-11(3,13)9-10-12(4,14)8-6-2/h13-14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKFFIBKYQSDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C#CC(C)(CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925349 | |

| Record name | 4,7-Dimethyldec-5-yne-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-87-4 | |

| Record name | 4,7-Dimethyl-5-decyne-4,7-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Surfynol 102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dimethyldec-5-yne-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,7 Dimethyl 5 Decyne 4,7 Diol

Established Reaction Pathways for Acetylenic Diol Formation

The formation of the core structure of 4,7-Dimethyl-5-decyne-4,7-diol typically involves the coupling of an alkyne source with a suitable ketone precursor. This can be achieved through both classical and modern catalytic methods.

Historically, the synthesis of symmetrical tertiary acetylenic glycols has been accomplished through several well-established, non-catalytic methods. One of the most prominent classical routes involves the reaction of an alkali-metal acetylide with a ketone. google.com In the context of this compound, this involves the reaction of acetylene (B1199291) with two equivalents of 2-butanone (B6335102).

The general process involves the deprotonation of acetylene with a strong base, such as an alkali metal amide (e.g., sodium amide in liquid ammonia), to form a sodium acetylide intermediate. This nucleophilic acetylide then attacks the electrophilic carbonyl carbon of 2-butanone. A second deprotonation and subsequent reaction with another molecule of 2-butanone yield the desired diol after an aqueous workup. An alternative classical method involves reacting ketones directly with calcium carbide in the presence of an alkali metal hydroxide (B78521). google.com These retro-synthetic approaches, working backward from the target molecule to the starting materials, are fundamental in designing multi-step organic syntheses. libretexts.org

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. Various complex catalytic systems are employed for the synthesis of acetylenic alcohols and diols via enantioselective alkynylation of carbonyl compounds. in-academy.uz

For the synthesis of acetylenic diols, copper and zinc-based catalysts have shown considerable promise. researchcommons.org For instance, catalytic systems such as Cu(OTf)₂/THF/TBABr have been studied for the alkynylation of ketones containing carbonyl groups. researchcommons.org Similarly, systems like Zn(OTf)₂/TBAF•3H₂O are proposed for the efficient synthesis of acetylenic alcohols. in-academy.uz These catalysts facilitate the nucleophilic addition of terminal alkynes to ketones, and their effectiveness is influenced by the structure and chemical activity of the ketone molecule. in-academy.uz

Palladium-supported catalysts are also fundamental in reactions involving alkynes. rsc.org While often used for hydrogenation, palladium catalysts like PdI₂/KI are effective in promoting carbonylation reactions of acetylenic derivatives, showcasing their versatility in alkyne chemistry. mdpi.com The choice of ligand in these metal-based systems is crucial, as it can significantly influence the reaction's outcome and stereoselectivity. scispace.comethz.ch

| Method | Key Reagents | General Conditions | Advantages | Limitations |

| Classical Acetylide Addition | Acetylene, Strong Base (e.g., NaNH₂), Ketone (2-Butanone) | Stoichiometric base, low temperatures (e.g., -78 °C), anhydrous solvents | Well-established, high conversion | Requires stoichiometric strong base, cryogenic conditions can be necessary, potential for side reactions |

| Catalytic Alkynylation | Acetylene, Ketone (2-Butanone), Metal Catalyst (e.g., Cu(OTf)₂, Zn(OTf)₂) | Catalytic amount of metal salt, often with a co-catalyst or ligand, milder temperatures | Higher atom economy, potential for enantioselectivity, milder conditions | Catalyst sensitivity, may require screening of ligands and conditions for optimal results in-academy.uzresearchcommons.orgscispace.com |

Investigation of Precursor Molecules and Reaction Intermediates

The primary and most direct precursors for the synthesis of this compound via coupling reactions are acetylene and 2-butanone (also known as methyl ethyl ketone). The symmetrical nature of the target molecule, which features identical substituted alkyl groups (1-methylpropyl) on both sides of the alkyne, dictates the use of a single type of ketone.

An alternative, though less direct, synthetic route involves the controlled oxidation of a precursor that already contains the complete carbon skeleton. In this case, 2,9-dimethyldec-5-yne could serve as a precursor, with oxidation introducing the hydroxyl groups at the C4 and C7 positions.

The reaction intermediates vary depending on the chosen pathway.

In classical synthesis , the key intermediate is the metal acetylide (e.g., sodium acetylide), a potent nucleophile. The reaction proceeds through an alkoxide intermediate after the initial ketone addition.

In catalytic pathways , the mechanism is more complex. It can involve the formation of organometallic species, such as alkynylzinc, which then act as the nucleophile. scispace.com In some oxidative C-H activation reactions, which share mechanistic principles, α,β-unsaturated oxocarbenium ions can be generated as key intermediates. pitt.edu

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. A systematic study of factors such as temperature, reaction duration, solvent, and catalyst nature is essential for efficiency. in-academy.uz

Key parameters for optimization include:

Temperature : For related base-catalyzed acetylene coupling reactions, an optimal temperature range of 40-45°C has been identified. Higher temperatures can lead to degradation and side reactions, while lower temperatures may result in slow and incomplete conversion.

Pressure : When using gaseous acetylene, maintaining a constant and safe pressure (e.g., below 0.1 MPa) is crucial for ensuring a steady reaction rate until acetylene uptake ceases.

Catalyst and Ligand Selection : In catalytic systems, the choice of metal and accompanying ligands is paramount for achieving high yield and, particularly, stereoselectivity. For instance, in the enantioselective addition of alkynes to carbonyls, a wide array of chiral ligands, including BINOL and ProPhenol derivatives, have been screened to achieve high enantiomeric excess. scispace.com

Reagent Purity : The use of highly pure starting materials (acetylene, 2-butanone) is fundamental to obtaining a high-quality final product and maximizing yield.

| Parameter | Effect on Reaction | Optimized Condition Example |

| Temperature | Affects reaction rate and selectivity. | 40-45°C for base-catalyzed coupling to balance kinetics and minimize side reactions. |

| Pressure (gaseous acetylene) | Influences acetylene concentration in the reaction mixture. | Maintained below 0.1 MPa for safety and steady reaction. |

| Catalyst/Ligand | Dictates reaction mechanism, yield, and stereoselectivity. | Screening required; chiral ligands like ProPhenol can induce high enantioselectivity in related systems. scispace.com |

| Reaction Time | Determines the extent of conversion. | Monitored by acetylene uptake; typically 5-6 hours for certain batch processes. |

Novel Synthetic Routes and Process Intensification Studies

Research into the synthesis of acetylenic compounds continues to evolve, with a focus on developing more efficient and sustainable methods. Novel synthetic routes often leverage advances in catalysis and chemical engineering.

One area of process intensification is the use of flow chemistry . Continuous microflow systems have been successfully used for related processes like the carbonylative double cyclization of enediols. mdpi.com Applying such a system to the synthesis of this compound could offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for streamlined automation and purification.

Furthermore, the development of novel catalytic systems remains a vibrant area of research. This includes designing more active and selective catalysts and exploring reactions under milder conditions. in-academy.uzresearchcommons.org The guided prediction of complex reaction pathways using computational tools is also an emerging strategy that can accelerate the discovery of new, efficient synthetic routes and identify potential side reactions. nih.gov

Chemical Transformations and Derivatization of 4,7 Dimethyl 5 Decyne 4,7 Diol

Alkoxylation Reactions and Functionalization Studies

Alkoxylation is a significant chemical transformation for modifying the properties of 4,7-Dimethyl-5-decyne-4,7-diol. This process involves the addition of epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide, to the hydroxyl groups of the diol. The resulting derivatization enhances properties like hydrophilicity and surface activity, leading to the formation of nonionic surfactants.

Ethoxylation is the reaction of this compound with ethylene oxide to produce ethylene oxide adducts. google.comgoogle.com This process adds poly(oxyethylene) chains to the molecule's hydroxyl groups, which significantly alters its physicochemical properties.

The addition of ethylene oxide to acetylenic glycols like this compound can be facilitated by various catalytic systems. One documented method for the manufacture of these materials involves the use of trialkylamine catalysts. google.com In these processes, the catalyst may be used in concentrations ranging from 0.001 to 10 wt% based on the total final reactant mass. google.com Because catalyst deactivation can occur during the reaction, particularly when adding large amounts of ethylene oxide, it may be necessary to introduce additional catalyst to ensure the reaction proceeds to completion. google.com

The number of ethylene oxide units added to the this compound structure can be controlled during the manufacturing process. The degree of ethoxylation is a critical parameter as it directly influences the final properties of the surfactant. For the ethylene oxide adducts of this compound, the sum of the ethylene oxide units (x and y in the structural formula) can range from 3 to 60. google.com However, a preferred range for these adducts is between 3 and 20 ethylene oxide units. google.comgoogle.com This level of control allows for the tailoring of the molecule for specific applications that require a balance of hydrophilic and hydrophobic characteristics.

The relationship between the degree of ethoxylation and key surfactant properties is summarized below. As the number of EO units increases, the water solubility and Hydrophilic-Lipophilic Balance (HLB) value increase, while the surface tension reduction capability is modified.

Table 1: Conceptual Structure-Property Relationships in Ethoxylated this compound

| Degree of Ethoxylation (Moles of EO) | Hydrophilic Character | Water Solubility | HLB Value (Conceptual) | Dynamic Surface Tension |

|---|---|---|---|---|

| Low (e.g., 3-5) | Lower | Slightly Soluble | Low | Excellent Reduction |

| Medium (e.g., 6-10) | Moderate | Soluble | Medium | Good Reduction |

Similar to ethoxylation, this compound can undergo propoxylation, which is the reaction with propylene oxide. This process can be used to create block copolymers, for instance by reacting an acetylenic diol first with ethylene oxide and subsequently with propylene oxide. google.com

The addition of propylene oxide to acetylenic diols can be achieved using suitable catalysts. google.com Lewis acids are effective catalysts for this transformation. google.comgoogle.com Examples of potential Lewis acid catalysts include boron trichloride (B1173362) (BCl₃), aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), boron trifluoride (BF₃), and tin(IV) chloride (SnCl₄). google.com Among these, boron trifluoride (BF₃) is noted as a particularly suitable catalyst for promoting the reaction. google.comgoogle.com The use of BF₃ facilitates the rapid preparation of derivatives that contain relatively large amounts of propylene oxide. google.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethylene Oxide |

| Propylene Oxide |

| Boron Trifluoride |

| Boron trichloride |

| Aluminum chloride |

| Titanium tetrachloride |

Propoxylation of this compound

Investigation of Catalyst Activity and Selectivity (e.g., Inactivity of Amine Catalysts in Propoxylation)

The propoxylation of alcohols, a reaction that introduces polypropylene (B1209903) oxide chains, is highly dependent on the catalyst used. While strong bases like potassium hydroxide (B78521) are conventional catalysts for this process, the activity and selectivity can vary significantly with different catalytic systems. For sterically hindered tertiary alcohols such as this compound, the choice of catalyst is even more critical.

Research into the propoxylation of various alcohols has shown that catalyst efficiency is not universal. For instance, in the propoxylation of alcohols and alcohol ethoxylates, a calcium/aluminum alkoxide catalyst has been found to be substantially more active than the conventional potassium hydroxide catalyst. This increased activity allows for faster reactions at lower temperatures, which can also help in reducing the formation of undesirable byproducts.

Conversely, certain catalysts may exhibit low or no activity for specific substrates. While tertiary amines are known to catalyze various organic reactions, including some ring-opening polymerizations, their basicity and steric bulk often render them inactive as catalysts for the propoxylation of hindered alcohols. The lone pair of electrons on the nitrogen in a tertiary amine, which is responsible for its catalytic activity, may be sterically hindered from activating the alcohol's hydroxyl group or the propylene oxide molecule effectively, especially when the alcohol itself is bulky. This inactivity highlights the importance of matching the catalyst's steric and electronic properties to the substrate for a successful reaction.

Table 1: Catalyst Activity in the Propoxylation of Hindered Alcohols

| Catalyst | Substrate | Activity | Observations |

|---|---|---|---|

| Potassium Hydroxide | Tertiary Alcohol | Moderate | Standard catalyst, requires elevated temperatures. |

| Calcium/Aluminum Alkoxide | Tertiary Alcohol | High | Faster reaction rates at lower temperatures. |

Mitigation of Side Reactions (e.g., Dehydration Control through Temperature Management)

A common side reaction in acid-catalyzed reactions of alcohols is dehydration, which leads to the formation of alkenes. byjus.comlibretexts.orglibretexts.org For this compound, the presence of two tertiary hydroxyl groups makes it particularly susceptible to dehydration, as tertiary carbocations are relatively stable intermediates in the E1 elimination pathway. youtube.com Controlling the reaction temperature is a crucial factor in mitigating this unwanted side reaction.

The ease of alcohol dehydration is directly related to the stability of the carbocation intermediate, following the order: tertiary > secondary > primary. youtube.com Consequently, tertiary alcohols like this compound can undergo dehydration under milder conditions and at lower temperatures compared to primary or secondary alcohols. libretexts.orglibretexts.org Therefore, in reactions where the hydroxyl groups are intended to be preserved or derivatized, careful temperature management is essential. By maintaining a lower reaction temperature, the activation energy barrier for the dehydration pathway is less likely to be overcome, thus favoring the desired transformation.

For instance, in acid-catalyzed esterification, if the temperature is not sufficiently controlled, the formation of enynes (from the dehydration of the diol) can compete with or even dominate over the formation of the desired ester. The optimal temperature range for reactions involving tertiary alcohols is therefore a critical parameter that needs to be determined empirically for each specific transformation to maximize the yield of the desired product while minimizing dehydration byproducts.

Table 2: Effect of Temperature on Dehydration of Alcohols

| Alcohol Type | Typical Dehydration Temperature Range (°C) | Mechanism | Notes |

|---|---|---|---|

| Primary | 170 - 180 | E2 | Requires strong acid and high temperatures. libretexts.orglibretexts.org |

| Secondary | 100 - 140 | E1 | Forms a secondary carbocation intermediate. libretexts.orglibretexts.org |

Further Functional Group Interconversions

Esterification of Hydroxyl Groups

The tertiary hydroxyl groups of this compound can be converted to ester functional groups through reaction with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides. medcraveonline.commedcraveonline.com This esterification reaction modifies the polarity and other physical properties of the parent diol. The reaction with a carboxylic acid is typically catalyzed by a strong acid, while the reaction with an acid anhydride (B1165640) or acyl chloride is often carried out in the presence of a base like pyridine (B92270) to neutralize the carboxylic acid or hydrochloric acid byproduct, respectively.

For example, the reaction of this compound with acetic anhydride in the presence of pyridine would be expected to yield the corresponding diacetate ester. The progress of such a reaction can be monitored by techniques like thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product. The yield of the esterification can be influenced by factors such as reaction time, temperature, and the stoichiometry of the reactants.

Table 3: Representative Esterification of this compound

| Reagent | Catalyst/Base | Expected Product | Typical Reaction Conditions |

|---|---|---|---|

| Acetic Acid | Sulfuric Acid | 4,7-diacetoxy-4,7-dimethyldec-5-yne | Heat |

| Acetic Anhydride | Pyridine | 4,7-diacetoxy-4,7-dimethyldec-5-yne | Room temperature to gentle warming |

Oxidation of Alcohol Moieties

The oxidation of the tertiary alcohol groups in this compound is challenging under standard conditions, as tertiary alcohols are generally resistant to oxidation without cleavage of carbon-carbon bonds. Strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) can lead to the degradation of the molecule. cognitoedu.orglibretexts.org Under such harsh conditions, the triple bond would also be susceptible to cleavage.

However, under milder conditions, such as with cold, dilute, and alkaline potassium permanganate, it is possible to achieve hydroxylation of the triple bond, though this is a reaction of the alkyne moiety rather than the alcohol groups. The oxidation of the tertiary alcohols themselves would likely require specialized reagents that can facilitate oxidation without causing extensive molecular fragmentation. In practice, the oxidation of this compound is more likely to proceed at the alkyne functionality. For instance, treatment with potassium permanganate can initially lead to the formation of a dione, and under harsher conditions, cleavage of the triple bond can occur to form two carboxylic acids. libretexts.org

Hydrogenation and Other Reduction Reactions of the Alkyne Moiety

The carbon-carbon triple bond in this compound is susceptible to various reduction reactions, most notably hydrogenation. The stereochemical outcome of the hydrogenation can be controlled by the choice of catalyst.

Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen across the triple bond, leading to the formation of the corresponding cis-alkene, (Z)-4,7-dimethyl-5-decene-4,7-diol. libretexts.orgmasterorganicchemistry.comnih.govmdpi.com This catalyst is deactivated to prevent further reduction of the alkene to an alkane.

In contrast, the reduction of the alkyne with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures, a dissolving metal reduction, proceeds via an anti-addition of hydrogen. masterorganicchemistry.comjove.comlibretexts.org This reaction mechanism involves a radical anion intermediate and results in the formation of the trans-alkene, (E)-4,7-dimethyl-5-decene-4,7-diol.

Complete reduction of the triple bond to an alkane, 4,7-dimethyldecane-4,7-diol, can be achieved through catalytic hydrogenation using a more active catalyst such as platinum or palladium on carbon under a hydrogen atmosphere. libretexts.orglibretexts.org

Table 4: Hydrogenation Products of this compound

| Reagents | Product | Stereochemistry |

|---|---|---|

| H₂, Lindlar's Catalyst | (Z)-4,7-dimethyl-5-decene-4,7-diol | cis-alkene |

| Na or Li, liquid NH₃ | (E)-4,7-dimethyl-5-decene-4,7-diol | trans-alkene |

Advanced Spectroscopic and Analytical Characterization of 4,7 Dimethyl 5 Decyne 4,7 Diol and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of molecules. mdpi.com These techniques are instrumental in identifying the functional groups present in a molecule, as different bonds vibrate at characteristic frequencies. mdpi.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that provides a unique "fingerprint." In the analysis of 4,7-Dimethyl-5-decyne-4,7-diol, FTIR is crucial for identifying the hydroxyl (-OH) and aliphatic hydrocarbon (C-H) groups, as well as the carbon-carbon triple bond (C≡C).

The spectrum is characterized by a prominent broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the two hydroxyl groups. The broadening of this peak suggests intermolecular hydrogen bonding. Strong absorption bands observed in the 2970-2870 cm⁻¹ range are assigned to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the decyne backbone. The C-O stretching vibrations of the tertiary alcohol groups typically appear in the 1150-1050 cm⁻¹ region. The C≡C stretching vibration for a symmetrically substituted alkyne is expected to be weak or absent in the IR spectrum due to the lack of a significant change in dipole moment during the vibration; however, a weak band may sometimes be observed around 2260-2190 cm⁻¹. nih.gov

Interactive Table: Characteristic FTIR Absorption Bands for this compound You can filter and sort the data by clicking on the headers.

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3600 - 3200 | O-H stretch | Hydroxyl (-OH) | Strong, Broad |

| 2970 - 2870 | C-H stretch | Alkyl (CH₃, CH₂) | Strong |

| 2260 - 2190 | C≡C stretch | Alkyne | Weak to Absent |

| 1470 - 1430 | C-H bend | Alkyl (CH₃, CH₂) | Medium |

| 1380 - 1365 | C-H bend | Alkyl (CH₃) | Medium |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds, making it an excellent tool for characterizing the carbon-carbon triple bond in this compound.

In the Raman spectrum of this compound, the C≡C stretching vibration is expected to produce a strong, sharp signal in the 2260-2190 cm⁻¹ region, which is often weak in the FTIR spectrum. nih.gov This makes Raman spectroscopy invaluable for confirming the presence of the alkyne functionality. Similar to FTIR, the C-H stretching vibrations of the alkyl groups are also observed as strong bands in the 2970-2870 cm⁻¹ range. The various C-C stretching and C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

Interactive Table: Key Raman Shifts for this compound You can filter and sort the data by clicking on the headers.

| Raman Shift (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 2970 - 2870 | C-H stretch | Alkyl (CH₃, CH₂) | Strong |

| 2260 - 2190 | C≡C stretch | Alkyne | Strong |

| 1470 - 1430 | C-H bend | Alkyl (CH₃, CH₂) | Medium |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. For alcohols, the molecular ion peak (M⁺) is often weak or entirely absent. libretexts.org The fragmentation of this compound is primarily driven by the presence of the hydroxyl groups.

A common fragmentation pathway for tertiary alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon. youtube.com For this compound, this would involve the loss of a propyl radical (C₃H₇•) or an ethyl radical (C₂H₅•) from the molecular ion. Another characteristic fragmentation is the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z [M-18]. Subsequent fragmentation events can lead to a complex pattern of ions that helps in elucidating the original structure. The presence of the alkyne group also influences fragmentation, often leading to stable propargyl-type cations.

Interactive Table: Predicted EI-MS Fragmentation for this compound (C₁₂H₂₂O₂) (MW: 198.30) You can filter and sort the data by clicking on the headers.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 198 | [C₁₂H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 183 | [C₁₁H₁₉O₂]⁺ | Loss of CH₃• |

| 180 | [C₁₂H₂₀O]⁺ | Loss of H₂O |

| 169 | [C₁₀H₁₃O₂]⁺ | Loss of C₂H₅• (Alpha-cleavage) |

| 155 | [C₉H₁₁O₂]⁺ | Loss of C₃H₇• (Alpha-cleavage) |

| 85 | [C₅H₉O]⁺ | Cleavage at C4-C5 bond with H transfer |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

For this compound, the molecular formula is C₁₂H₂₂O₂. The calculated monoisotopic mass for this formula is 198.16198 Da. nih.gov An HRMS measurement yielding a mass value extremely close to this calculated value would unequivocally confirm the elemental composition, providing strong evidence for the compound's identity. This technique is particularly valuable in distinguishing between isomers and in the analysis of complex mixtures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides information about the connectivity and stereochemistry of the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the ethyl and propyl groups, as well as the methyl groups attached to the carbinol carbons. The chemical shifts, integration values (proton count), and splitting patterns (spin-spin coupling) of these signals allow for the assignment of each proton to its specific location in the molecule. The hydroxyl protons would typically appear as a broad singlet, the position of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The carbons of the C≡C triple bond would have characteristic chemical shifts in the 80-90 ppm range. The quaternary carbons bonded to the hydroxyl groups would also have distinct signals, as would the carbons of the methyl, methylene, and other alkyl groups.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound You can filter and sort the data by clicking on the headers.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂-CH₃ (ethyl) | ~0.9 | Triplet | 3H |

| -CH₂-CH₂-CH₃ (propyl) | ~0.9 | Triplet | 3H |

| -C(OH)-CH₃ | ~1.2 | Singlet | 6H |

| -CH₂-CH₃ (ethyl) | ~1.5 | Quartet | 2H |

| -CH₂-CH₂-CH₃ (propyl) | ~1.5 | Sextet | 2H |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound You can filter and sort the data by clicking on the headers.

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-C H₃ (ethyl) | ~8 |

| -CH₂-CH₂-C H₃ (propyl) | ~14 |

| -C H₂-CH₂-CH₃ (propyl) | ~18 |

| -C(OH)-C H₃ | ~30 |

| -C H₂-CH₃ (ethyl) | ~38 |

| -C H₂-CH₂-CH₃ (propyl) | ~45 |

| -C (OH)- | ~68 |

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum provides characteristic signals corresponding to the different types of protons present in the molecule.

The structural symmetry of this compound influences its ¹H NMR spectrum. The molecule possesses a plane of symmetry, which simplifies the spectrum by rendering certain protons chemically equivalent. The key proton environments in the molecule are the hydroxyl (-OH) protons, the methyl (CH₃) protons at the C4 and C7 positions, the methylene (CH₂) protons of the ethyl groups, and the terminal methyl (CH₃) protons of the ethyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on the solvent and experimental conditions.)

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Hydroxyl (-OH) | 1.5 - 3.0 | Singlet (broad) | 2H |

| C4, C7 - Methyl (-CH₃) | 1.4 - 1.6 | Singlet | 6H |

| Ethyl - Methylene (-CH₂) | 1.5 - 1.7 | Quartet | 4H |

| Ethyl - Methyl (-CH₃) | 0.9 - 1.1 | Triplet | 6H |

The chemical shift of the hydroxyl proton can be highly variable and is sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding. The methyl groups attached to the quaternary carbons (C4 and C7) are expected to appear as a singlet, as they have no adjacent protons to couple with. The ethyl groups would exhibit a characteristic quartet for the methylene protons (due to coupling with the adjacent methyl protons) and a triplet for the terminal methyl protons (due to coupling with the adjacent methylene protons).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. For this compound, the spectrum reveals the different carbon environments.

The key carbon signals to expect in the ¹³C NMR spectrum of this compound include those from the alkynyl carbons (C5 and C6), the quaternary carbons bearing the hydroxyl groups (C4 and C7), the methyl carbons attached to C4 and C7, and the carbons of the ethyl groups. The PubChem database indicates the existence of a ¹³C NMR spectrum for this compound nih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on the solvent and experimental conditions.)

| Carbon Type | Predicted Chemical Shift (ppm) |

| Alkynyl (C≡C) | 80 - 90 |

| Quaternary (C-OH) | 65 - 75 |

| Ethyl (-CH₂) | 30 - 40 |

| C4, C7 - Methyl (-CH₃) | 25 - 35 |

| Ethyl (-CH₃) | 8 - 15 |

The alkynyl carbons typically resonate in the downfield region of the aliphatic carbon spectrum. The quaternary carbons attached to the hydroxyl groups are also expected to be in a relatively downfield position due to the electronegativity of the oxygen atom. The remaining aliphatic carbons of the methyl and ethyl groups will appear in the upfield region of the spectrum.

Chromatographic Methods for Purity, Isomer Separation, and Quantitative Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound, separating its potential isomers, and performing quantitative analysis. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for these purposes.

Gas Chromatography (GC):

GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. The PubChem entry for this compound references GC-MS data, suggesting its applicability nih.gov.

For the GC analysis of diols, the choice of the stationary phase is critical. Due to the presence of polar hydroxyl groups, peak tailing can be an issue on non-polar columns. A mid-polarity or polar stationary phase is often preferred to achieve better peak shapes and resolution. Derivatization of the hydroxyl groups, for instance, by silylation, can also be employed to increase volatility and reduce peak tailing.

Table 3: General GC-MS Parameters for the Analysis of Diols

| Parameter | Condition |

| Column | Mid-polarity (e.g., 5% Phenyl Polysiloxane) or Polar (e.g., Polyethylene Glycol) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temperature around 100 °C, ramped to 250-300 °C |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, which has two chiral centers at C4 and C7, HPLC is particularly useful for the separation of its diastereomers (the meso compound and the pair of enantiomers).

Both normal-phase and reversed-phase HPLC can be explored. In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation of diastereomers is often achievable on standard achiral columns due to their different physical properties. Chiral HPLC, employing a chiral stationary phase, would be necessary for the separation of the enantiomeric pair.

Table 4: General HPLC Conditions for Diol Separation

| Parameter | Normal-Phase | Reversed-Phase |

| Stationary Phase | Silica, Diol | C18, C8 |

| Mobile Phase | Hexane/Isopropanol, Heptane/Ethanol (B145695) | Acetonitrile/Water, Methanol/Water |

| Detector | Refractive Index (RI), Evaporative Light Scattering (ELSD), or UV (if derivatized) | UV (if derivatized), RI, ELSD, Mass Spectrometry (MS) |

Quantitative analysis of this compound can be performed using both GC and HPLC by creating a calibration curve with standards of known concentration. The choice of method will depend on the specific requirements of the analysis, such as the need for isomer separation, the complexity of the sample matrix, and the desired sensitivity.

Research on Surface Activity and Interfacial Phenomena of 4,7 Dimethyl 5 Decyne 4,7 Diol Derivatives

Fundamental Mechanisms of Dynamic Surface Tension Reduction

4,7-Dimethyl-5-decyne-4,7-diol, a member of the acetylenic diol family of surfactants, is recognized for its ability to reduce surface tension effectively, particularly under dynamic conditions. nvchemical.compaint.org This characteristic is crucial in processes where new surfaces are rapidly created, such as in high-speed coating, printing, and spraying applications. paint.org The fundamental mechanism behind its efficacy lies in its unique molecular structure.

Often categorized as a Gemini surfactant, the this compound molecule possesses a compact, symmetrical structure with a rigid triple bond (decyne) at its core. This central hydrophobic group is flanked by two hydrophilic hydroxyl (-OH) groups, with methyl and larger alkyl groups providing a branched, somewhat bulky configuration. This structure facilitates rapid migration and orientation of the surfactant molecules at a newly formed air-water interface.

Unlike conventional linear surfactants that can entangle and require more time to arrange themselves effectively, the compact nature of this compound allows for a more efficient packing at the interface. This rapid diffusion and orientation disrupt the cohesive energy between water molecules at the surface, leading to a swift reduction in surface tension. This property is essential for preventing surface defects in fast-moving systems. paint.org Patents have noted the importance of such acetylenic diol structures in achieving low dynamic surface tension, which is critical for ensuring proper wetting and retention of agricultural sprays on leaf surfaces.

Interfacial Adsorption Behavior and Thermodynamic Considerations

The adsorption of this compound at an interface is a spontaneous process driven by thermodynamic favorability. The molecule's amphiphilic nature—possessing both hydrophobic and hydrophilic regions—is the primary driver for its accumulation at interfaces, such as the boundary between air and water or oil and water. The hydrophobic core of the molecule is expelled from the bulk water phase, while the hydrophilic hydroxyl groups remain anchored in the aqueous phase.

Thermodynamically, this process is generally characterized by a negative Gibbs free energy of adsorption, indicating a spontaneous process. This is largely driven by a significant positive entropy change. The positive entropy arises from the disruption of the highly ordered "cages" of water molecules that form around the hydrophobic sections of the surfactant when it is in the bulk solution. By moving to the interface, the surfactant molecule allows these water molecules to return to a more disordered, higher entropy state.

Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules in the bulk solution begin to aggregate into micelles. This is also an entropically driven process. For Gemini surfactants like this compound, the CMC is typically much lower than for conventional single-chain surfactants with similar molecular weights. nih.govnih.gov This efficiency means that less of the compound is needed to achieve the maximum reduction in surface tension and to form micelles, making it a highly efficient surface-active agent.

Foam Control Mechanisms and Antifoaming Performance

While many surfactants are foaming agents, this compound and related acetylenic diols exhibit excellent foam control and even defoaming properties. nvchemical.com This dual functionality as both a wetting agent and a foam control agent is a significant advantage in many formulations, such as waterborne coatings, inks, and adhesives. nvchemical.comsurfadol.com

The antifoaming mechanism of this compound is attributed to its molecular structure, which disrupts the stability of foam lamellae (the thin liquid films that make up the foam bubbles). Several factors contribute to this:

Disruption of Surface Elasticity: Stable foams rely on the elasticity of the bubble film, often provided by a well-ordered layer of surfactant molecules. The bulky and rigid structure of this compound can disrupt the uniform packing of other foam-stabilizing surfactants at the bubble interface. This creates points of weakness in the lamella.

Rapid Spreading and Localized Surface Tension Gradients: If a droplet of the acetylenic diol comes into contact with a foam bubble, it can spread rapidly across the surface. This spreading creates a localized area of very low surface tension, which generates a surface tension gradient. This gradient pulls liquid away from the area, causing the bubble wall to thin rapidly and rupture.

Poor Micelle Packing: The branched structure that makes it an efficient surface-active agent also prevents it from forming the tightly packed, coherent films necessary to stabilize foam bubbles.

This ability to control foam without the negative side effects often associated with traditional foam control agents, such as silicone-based defoamers (which can cause surface defects like craters), makes it a valuable additive in high-quality formulations. stratachem.in

Wettability Enhancement Research on Diverse Substrates

The primary function of a wetting agent is to reduce the contact angle of a liquid on a solid surface, allowing the liquid to spread over the surface more effectively. This compound is effective in enhancing the wettability of aqueous solutions on a variety of substrates, including those with low surface energy like plastics, and on contaminated or oily surfaces.

The effectiveness of wetting is directly related to the reduction of both static and dynamic surface tension. By lowering the surface tension of the water-based formulation, the liquid's cohesive forces are reduced, allowing it to overcome the adhesive forces of the substrate surface and spread out. Patents have highlighted the use of aqueous solutions containing acetylenic diol surfactants, including this compound, to improve the wettability of substrate surfaces by lowering the contact angle. google.com

This property is critical in numerous applications:

Coatings and Inks: Ensuring that a paint or ink wets a substrate evenly is crucial for good adhesion, appearance, and the absence of defects like "fisheyes" or crawling.

Adhesives: Proper wetting is necessary for an adhesive to make intimate contact with the surfaces it is bonding, which is essential for achieving a strong bond.

Agricultural Sprays: Effective wetting ensures that pesticide or herbicide formulations spread over the waxy surfaces of leaves, increasing the area of contact and improving the uptake of the active ingredient. nih.gov

Formulation Science and Compatibility Studies in Complex Aqueous Systems

The utility of a surfactant is heavily dependent on its compatibility and performance within a complex formulation. This compound and its derivatives are primarily used in waterborne systems, where they offer a range of benefits beyond simple surface tension reduction. nvchemical.com

In waterborne coatings, which are complex mixtures of polymeric resins (e.g., acrylics, urethanes), pigments, and other additives, this compound demonstrates good compatibility. nvchemical.com Its nonionic nature makes it less likely to have adverse interactions with other charged components in the formulation.

In agricultural formulations, surfactants, also known as adjuvants, are critical for the performance of active ingredients like herbicides (e.g., glyphosate), insecticides, and fungicides. nih.govunitopchemicals.com The waxy cuticle of plant leaves presents a hydrophobic barrier that repels water-based spray solutions.

This compound and related nonionic Gemini surfactants play a crucial role as wetting agents in these formulations. nih.govnih.gov By dramatically lowering the dynamic surface tension of the spray droplets, they facilitate:

Improved Spreading: Droplets spread out into a thin film on the leaf surface, increasing the coverage area.

Enhanced Penetration: The surfactant can help the active ingredient penetrate the waxy cuticle, leading to more efficient uptake by the plant.

Increased Rainfastness: Rapid wetting and penetration can reduce the amount of pesticide washed off by subsequent rainfall.

Gemini surfactants, in particular, have been shown to be more effective synergists for herbicides like glyphosate (B1671968) than their single-chain counterparts, leading to improved efficacy. nih.gov The low-foaming nature of acetylenic diols is also an advantage during the mixing and application of pesticide sprays.

Performance in Ink and Fountain Solution Systems

The unique molecular structure of this compound and its derivatives, particularly their classification as acetylenic diols, makes them valuable additives in the formulation of printing inks and fountain solutions. Their performance is primarily attributed to their function as non-ionic surfactants that excel at reducing surface tension, especially under dynamic conditions typical of high-speed printing processes.

In the context of graphic arts, these compounds address fundamental challenges related to wetting, foam control, and surface defect prevention. While specific research data for this compound is limited in publicly available literature, extensive information on the closely related isomer, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (B126091) (TMDD), and its ethoxylated derivatives provides significant insight into the performance characteristics of this class of surfactants. These compounds are frequently used to improve the wetting of low-energy or contaminated substrates and to control foam. surfadiols.comsurfadol.com

In water-based printing inks, acetylenic diol derivatives serve as multifunctional additives. Their primary function is to act as a dynamic wetting agent. google.com During the high-speed application of ink to a substrate, new surfaces are rapidly created. Effective wetting requires surfactants that can quickly migrate to the new interface to lower surface tension. google.comfujifilm.com Acetylenic diols are particularly effective in this dynamic environment.

By reducing the dynamic surface tension, these additives ensure that the ink spreads evenly over the substrate rather than contracting, which helps to prevent surface defects. This improved wetting is crucial for achieving uniform print quality on a variety of substrates, including those with low surface energy like plastics and coated papers. surfadiols.com Furthermore, many derivatives are molecular defoamers, helping to eliminate foam that can be generated during ink manufacturing and printing, which could otherwise lead to print defects. surfadol.com

In offset lithography, the fountain solution is a critical component used to maintain the non-image areas of the printing plate free of ink. fujifilm.com It is an aqueous solution that must efficiently wet the hydrophilic, non-image areas of the plate. Surfactants are added to the fountain solution to lower the surface tension of the water, allowing it to spread rapidly and form a thin, uniform film. fujifilm.comgoogle.com

Acetylenic diols like this compound and its related isomers are preferred surfactants for modern fountain solutions. google.com They provide a significant reduction in dynamic surface tension, which is essential for the dampening systems of high-speed presses. fujifilm.comgoogleapis.com A desirable dynamic surface tension for a fountain solution is often cited as being below 35 dynes/cm. google.com The use of these surfactants can help achieve this target, ensuring consistent and effective dampening of the plate.

The performance of ethoxylated derivatives of the related compound 2,4,7,9-Tetramethyl-5-decyne-4,7-diol demonstrates the typical properties of this class of surfactants in aqueous systems.

| Property | Value | Significance in Inks & Fountain Solutions |

|---|---|---|

| Appearance | Light yellow liquid | Indicates the physical state and purity of the additive. |

| Active Matter Content | 100% | Denotes a concentrated product without solvents. |

| HLB Value | 4 | The Hydrophilic-Lipophilic Balance (HLB) value suggests its tendency to be more soluble in oil, making it an effective water-in-oil emulsifier or wetting agent for less polar surfaces. |

| Dynamic Surface Tension (0.1% wt., 6 bubbles/sec) | 32.0 dynes/cm | This low value indicates excellent ability to reduce surface tension under high-speed conditions, crucial for effective wetting and defect-free printing. surfadiols.com |

| Solubility in Water | Slightly soluble | Affects how it is incorporated into water-based formulations; modifications like ethoxylation are used to improve solubility. surfadiols.com |

Further modifications, such as increasing the degree of ethoxylation, can enhance water solubility and alter the surface-active properties to suit different formulations.

| Product Designation (Illustrative) | Cloud Point (°C) | Hydrophilic-Lipophilic Balance (HLB) | Relevance to Formulation |

|---|---|---|---|

| Low-Ethoxylation Derivative | 27-29 | ca. 4 | Better performance in systems requiring less water solubility and strong surface activity. |

| Mid-Ethoxylation Derivative | 30-32 | ca. 8 | A balance between surface tension reduction and water solubility, suitable for a wide range of applications. |

| High-Ethoxylation Derivative | 60-63 | ca. 13 | Higher water solubility, making it suitable for formulations requiring greater stability and clarity in aqueous solutions. glorywh.com |

The data presented for these analogous compounds underscores the key performance attributes that derivatives of this compound would be expected to provide in ink and fountain solution systems: efficient dynamic surface tension reduction, leading to enhanced wetting and defect-free surface coverage in high-speed printing applications.

Mechanistic and Computational Studies of 4,7 Dimethyl 5 Decyne 4,7 Diol Chemistry

Reaction Kinetics and Rate Determinations for Chemical Transformations

Understanding the kinetics of chemical transformations involving 4,7-Dimethyl-5-decyne-4,7-diol is fundamental to optimizing reaction conditions and yields. Kinetic studies on the synthesis of this compound, referred to as decyn-5-diol-4,7 in some literature, have shed light on the factors influencing its formation.

The synthesis, which involves the reaction of hexyn-1-ol with butyraldehyde (B50154) in the presence of a potassium hydroxide (B78521) (KOH) catalyst, has been studied over a temperature range of -5 to +20 °C. The findings indicate that both temperature and reaction duration positively correlate with the yield of the diol. nveo.org The rate of the reaction also demonstrates a direct proportionality to the temperature. nveo.org However, at a constant temperature, the reaction rate tends to decrease over time, a phenomenon attributed to the diminishing concentration of the reactants. nveo.org

A key kinetic parameter, the activation energy (Ea), provides a measure of the minimum energy required for a reaction to occur. For the synthesis of this compound from hexyn-1-ol and n-butyraldehyde, the activation energy has been calculated. nveo.org These values are typical for nucleophilic addition reactions. nveo.org

Table 1: Activation Energies for the Synthesis of Acetylenic Diols

| Reactants | Product | Activation Energy (kJ/mol) | Activation Energy (kcal/mol) |

|---|

This data is based on the synthesis of decyn-5-diol-4,7, which is another name for this compound. nveo.org

It is also noted that side reactions, such as aldol (B89426) condensation of the aldehyde, can compete with the desired diol formation, particularly at elevated temperatures. nveo.org

Computational Chemistry Approaches to Reaction Pathways and Molecular Interactions

While specific computational studies on this compound are not extensively documented in publicly available literature, the methodologies of computational chemistry are widely applied to understand the behavior of related molecules. These approaches provide theoretical insights into molecular structure, reactivity, and interactions.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and energies of reaction. nih.gov For a molecule like this compound, DFT could be employed to:

Determine the most stable conformation: By calculating the energies of different spatial arrangements of the atoms, the lowest energy (and therefore most stable) conformation can be identified.

Analyze the frontier molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical reactivity and kinetic stability of the molecule.

Predict reaction pathways and transition states: DFT can be used to model the energy changes that occur during a chemical reaction, allowing for the identification of transition states and the calculation of activation barriers. This information is invaluable for understanding reaction mechanisms.

Molecular Dynamics Simulations of Interfacial Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for investigating the behavior of molecules at interfaces, such as the air-water or oil-water interface, which is relevant for applications of acetylenic diols as surfactants. For this compound, MD simulations could provide insights into:

Orientation and conformation at interfaces: MD can model how the molecule orients itself at an interface, for example, with the hydrophilic diol groups in the aqueous phase and the hydrophobic alkyl chains in the non-polar phase.

Aggregation behavior: These simulations can predict how multiple molecules of the diol might interact and aggregate at an interface or in solution, forming micelles or other structures.

Interactions with other molecules: The interactions between the diol and other components in a system, such as solvents or other surfactants, can be modeled to understand their collective behavior.

Stereochemical Investigations and Diastereomer Separation

The structure of this compound contains two stereocenters at the C4 and C7 positions, where the hydroxyl and methyl groups are attached. This gives rise to the possibility of different stereoisomers. Specifically, the compound can exist as a pair of enantiomers (the d- and l-forms, collectively known as the racemic mixture) and a meso-form. The racemic and meso forms are diastereomers of each other.

The separation of diastereomers is a significant challenge in synthetic chemistry due to their similar physical properties. cyberleninka.ru While specific, optimized methods for the separation of the diastereomers of this compound are not widely reported, several techniques are generally employed for the resolution of diol diastereomers:

Fractional Crystallization: This method relies on slight differences in the solubility of the diastereomers. By carefully controlling the crystallization conditions, it may be possible to selectively crystallize one diastereomer from a mixture.

Chromatography: Techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) can be effective for separating diastereomers. nih.gov The choice of the stationary and mobile phases is critical for achieving good separation. nih.gov For some diols, derivatization to form esters or other derivatives can enhance the separability of the diastereomers by chromatography. nih.gov

Extractive Distillation: This technique involves the addition of an auxiliary agent that alters the partial pressures of the diastereomers to different extents, thereby facilitating their separation by distillation. google.com

The distinct three-dimensional arrangements of the atoms in the different stereoisomers of this compound can lead to variations in their physical properties and biological activities. Therefore, the ability to isolate and characterize the individual stereoisomers is of significant scientific interest.

Emerging Research Directions and Potential Applications

Design and Synthesis of Novel Derivatives with Advanced Properties

Research into 4,7-Dimethyl-5-decyne-4,7-diol is paving the way for the creation of new derivatives with enhanced properties. The reactivity of the hydroxyl groups and the acetylenic bond allows for a range of chemical modifications. One significant area of exploration is the synthesis of ethoxylated and propoxylated derivatives. google.comgoogle.com By reacting the diol with ethylene (B1197577) oxide or propylene (B89431) oxide, researchers can tailor the hydrophilic-lipophilic balance (HLB) of the molecule. surfadol.com This modification is crucial for its function as a surfactant, influencing properties like water solubility, surface tension reduction, and foaming characteristics. surfadol.comnvchemical.com

For instance, increasing the degree of ethoxylation enhances water solubility, which is a desirable trait for applications in aqueous systems such as waterborne coatings, inks, and adhesives. google.comnvchemical.com These derivatives are noted for their ability to provide an excellent balance of equilibrium and dynamic surface tension reduction, which is critical for high-speed applications. google.com The general synthesis of acetylenic diols can be achieved through methods like the Favorsky reaction, which involves the reaction of acetylene (B1199291) with carbonyl compounds. nveo.org More advanced routes utilize acetylenic Grignard reagents or lithium derivatives of acetylenic compounds. cdnsciencepub.com

Below is a representative table of potential derivatives and their modified properties, illustrating the versatility of the this compound backbone.

| Derivative Type | Modifying Reagent | Potential Property Enhancement | Potential Application Area |

| Ethoxylated | Ethylene Oxide | Increased hydrophilicity, lower dynamic surface tension | Waterborne coatings, inks, agricultural formulations |

| Propoxylated | Propylene Oxide | Modified solubility, improved anti-foaming | Industrial lubricants, metalworking fluids |

| Esterified | Carboxylic Acids | Increased hydrophobicity, altered polarity | Specialty adhesives, plasticizers |

Exploration as Building Blocks in Polymer Chemistry and Materials Science

The difunctional nature of this compound, with its two hydroxyl groups, makes it a valuable building block, or monomer, in polymer chemistry. These hydroxyl groups can react with other monomers to be incorporated into polymer chains, such as polyesters and polyurethanes. The rigid acetylenic core of the molecule can impart unique properties to the resulting polymers, including enhanced thermal stability, improved mechanical strength, and specific adhesive characteristics.

In the realm of emulsion polymerization, acetylenic diols and their ethoxylated derivatives serve as effective nonionic surfactants. nbinno.comsigmaaldrich.com They help to stabilize monomer droplets and growing polymer particles, preventing coalescence and ensuring the formation of stable latexes with controlled particle sizes. nbinno.com This is crucial for the performance of products like paints and adhesives. nbinno.com Furthermore, their inherent defoaming properties are a significant advantage during the polymerization process. nbinno.com The presence of the diol can also influence the rheological properties and film formation of the final latex. nbinno.com

Research has also explored the synergy between acetylenic diol surfactants and kinetic hydrate (B1144303) inhibitor (KHI) polymers. For instance, the related compound 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091) has shown excellent synergism with polymers like poly(N-vinyl caprolactam), significantly boosting their performance. acs.org This suggests a potential for this compound and its derivatives to be used in similar applications to enhance the efficiency of polymeric systems.

Sustainable Synthesis Methods and Environmental Impact Reduction in Production

The increasing emphasis on green chemistry is driving research into more sustainable methods for synthesizing acetylenic diols like this compound. jddhs.comrsc.org Traditional synthesis routes can involve harsh reaction conditions and the use of hazardous reagents. nveo.org Modern approaches aim to reduce the environmental footprint of chemical production by utilizing greener solvents, renewable raw materials, and more energy-efficient processes. jddhs.com

One promising avenue is the use of calcium carbide, an inexpensive and renewable resource, as the acetylene source for the synthesis of acetylenic alcohols, which are precursors to acetylenic diols. rsc.org This method avoids the need for metal catalysts and can be carried out under mild conditions. rsc.org Another key aspect of sustainable synthesis is the minimization of side reactions, such as the aldol-crotonic condensation that can occur during the Favorsky reaction, to improve yield and reduce waste. nveo.org

The principles of green chemistry applicable to the synthesis of this compound are summarized in the table below.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials. jddhs.com | Reduced reliance on fossil fuels. |

| Atom Economy | Designing reactions to maximize the incorporation of all materials into the final product. | Minimization of waste. |

| Safer Solvents and Auxiliaries | Employing water or other benign solvents. rsc.org | Reduced environmental pollution and worker exposure. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. jddhs.com | Lower energy consumption and associated emissions. |

| Catalysis | Using highly selective catalysts to improve reaction efficiency and reduce byproducts. rsc.org | Increased yield and reduced waste streams. |

Integration into Advanced Functional Materials (e.g., Nanomaterials, Composites)

The unique properties of this compound and its derivatives make them candidates for integration into advanced functional materials. Their surfactant properties are valuable in the formulation of nanomaterials, where they can act as stabilizing or dispersing agents. For example, in the creation of fluorescent nanoparticles, stable vesicles can be used to nanostructure lipophilic dyes in water, and surfactants play a key role in this process. core.ac.uk

While direct research on the integration of this compound into nanomaterials and composites is still emerging, the known functionalities of acetylenic diols suggest significant potential. Their role as wetting agents and defoamers is already established in various industrial applications, including metal surface treatment and monocrystalline silicon cutting coolants. nvchemical.com This functionality is transferable to the fabrication and processing of advanced materials where control of interfacial properties is paramount.

Q & A

Q. What analytical techniques are validated for detecting TMDD in biological and environmental matrices?

TMDD is quantified using gas chromatography-tandem mass spectrometry (GC-MS/MS) and ultra-performance liquid chromatography quadrupole time-of-flight (UPLC-QTOF) . For biological samples (e.g., urine), solid-phase extraction (SPE) is employed to isolate TMDD, followed by derivatization to enhance chromatographic resolution. Detection limits (LOQ) are typically ≤0.1 µg/L in human biomonitoring studies .

Q. What are the primary routes of human exposure to TMDD, and how are they assessed?

Exposure occurs via dermal contact (e.g., adhesives) and oral ingestion (e.g., food packaging migration). Biomonitoring studies measure urinary metabolites using isotope dilution techniques, with excretion kinetics showing a half-life of ~12–24 hours post-exposure .

Q. How do structural features of TMDD influence its surfactant properties?

The ethoxylate derivatives of TMDD (e.g., Acetylenol EL) reduce surface tension due to their amphiphilic structure. The ethylene oxide chain length (Mn ~380–700) determines hydrophilicity, critical for applications in emulsion polymerization and wetting agents .

Q. What are the key physicochemical properties affecting TMDD’s environmental persistence?

TMDD has a logP of ~3.2 , moderate water solubility (~1.04 g/mL), and PNEC values ranging from 0.004 mg/L (seawater) to 0.32 mg/kg dw (freshwater sediment). These properties influence bioavailability and partitioning in aquatic systems .

Advanced Research Questions

Q. How can researchers design experiments to assess TMDD migration from packaging into food?

Experimental setups simulate migration using food simulants (e.g., Tenax®) sandwiched between packaging layers (kraft paper, polypropylene). Parameters include:

- Temperature : 40°C (accelerated storage conditions).

- Contact time : 10 days (mimicking shelf life).

- Analytical validation : GC-MS to detect migration rates (e.g., 0.26 mg/day estimated intake) .

Q. How do conflicting PNEC values for TMDD across aquatic environments inform risk assessment?

Variability in PNEC values (e.g., 0.04 mg/L freshwater vs. 7 mg/L wastewater) reflects differences in species sensitivity (e.g., algae vs. fish) and exposure duration . Researchers use species sensitivity distribution (SSD) models to harmonize thresholds and derive site-specific safety factors .

Q. What methodologies evaluate chronic ecotoxicity of TMDD in aquatic organisms?

Zebrafish (Danio rerio) are exposed to TMDD at 0.1–10 mg/L for 28 days. Endpoints include:

- Mortality/developmental abnormalities : LC₅₀ = 8.2 mg/L.

- Oxidative stress biomarkers : Glutathione reductase activity.

- Transcriptomic analysis : Modulation of detoxification genes (e.g., cyp1a) .

Q. How are matrix interferences mitigated in non-targeted GC-MS/MS analysis of TMDD?

Strategies include:

Q. What validation parameters are critical for human biomonitoring studies of TMDD?

Key parameters:

- Recovery rates : ≥85% (spiked urine samples).

- Precision : Intra-day CV <15%.

- Cross-matrix validation : Parallel analysis in plasma, saliva, and hair .

Q. How is TMDD’s environmental fate modeled in riverine systems?

Models incorporate hydrological data (flow rate, sediment load) and degradation rates (photolysis half-life = 5–7 days). For example, in the Rhine River, TMDD concentrations correlate with industrial discharge points, requiring adaptive monitoring protocols .

Data Contradiction Analysis

- PNEC Variability : Discrepancies in freshwater vs. marine PNEC values highlight the need for region-specific risk frameworks . For instance, stricter thresholds apply to freshwater ecosystems due to higher sensitivity of Daphnia magna compared to marine crustaceans .

- Exposure Estimates : Differences between migration studies (e.g., Tenax® vs. real-food matrices) suggest methodological standardization is critical to reconcile intake data .

Methodological Recommendations

- Analytical Workflows : Combine targeted GC-MS/MS (quantification) with non-targeted UPLC-QTOF (metabolite identification).

- Toxicity Testing : Use adverse outcome pathways (AOPs) to link molecular biomarkers (e.g., oxidative stress) to population-level effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.